1-(3,3-Diethoxypropyl)-4-nitrobenzene
Description
1-(3,3-Diethoxypropyl)-4-nitrobenzene is an aromatic compound featuring a nitro group at the para position and a diethoxypropyl chain at the benzylic position. The nitro group confers strong electron-withdrawing effects, influencing the compound’s reactivity in electrophilic substitutions, reductions, or cross-coupling reactions.
Properties
CAS No. |
918540-76-8 |
|---|---|
Molecular Formula |
C13H19NO4 |
Molecular Weight |
253.29 g/mol |
IUPAC Name |
1-(3,3-diethoxypropyl)-4-nitrobenzene |
InChI |
InChI=1S/C13H19NO4/c1-3-17-13(18-4-2)10-7-11-5-8-12(9-6-11)14(15)16/h5-6,8-9,13H,3-4,7,10H2,1-2H3 |
InChI Key |
KDLKZJITKPGMNB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(CCC1=CC=C(C=C1)[N+](=O)[O-])OCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,3-Diethoxypropyl)-4-nitrobenzene typically involves the reaction of 4-nitrobenzyl chloride with 3,3-diethoxypropylamine. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
On an industrial scale, the production of 1-(3,3-Diethoxypropyl)-4-nitrobenzene may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and advanced purification techniques, such as distillation and crystallization, ensures the production of high-purity compounds suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
1-(3,3-Diethoxypropyl)-4-nitrobenzene undergoes several types of chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ethoxy groups can be substituted with other nucleophiles under acidic or basic conditions.
Hydrolysis: The diethoxypropyl group can be hydrolyzed to form the corresponding aldehyde or ketone.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium catalyst.
Substitution: Sodium hydroxide or potassium carbonate as bases.
Hydrolysis: Acidic conditions using hydrochloric acid or sulfuric acid.
Major Products Formed
Reduction: 1-(3,3-Diethoxypropyl)-4-aminobenzene.
Substitution: Various substituted derivatives depending on the nucleophile used.
Hydrolysis: 1-(3,3-Dihydroxypropyl)-4-nitrobenzene.
Scientific Research Applications
1-(3,3-Diethoxypropyl)-4-nitrobenzene is a compound that has garnered interest in various scientific research applications due to its unique chemical structure and properties. This article explores its applications across several fields, including medicinal chemistry, materials science, and environmental studies.
Antimicrobial Activity
Research indicates that compounds similar to 1-(3,3-Diethoxypropyl)-4-nitrobenzene exhibit significant antimicrobial properties. The nitro group is known for its ability to disrupt bacterial DNA synthesis, making it a candidate for developing new antibiotics. Studies have shown that derivatives of nitrobenzene compounds can effectively inhibit the growth of various pathogens, including E. coli and Staphylococcus aureus .
Anti-inflammatory Properties
In addition to antimicrobial effects, compounds containing nitro groups have been investigated for their anti-inflammatory potential. The mechanism often involves the modulation of cytokine production and inhibition of inflammatory pathways. Research has highlighted the efficacy of such compounds in reducing inflammation in models of arthritis and other inflammatory diseases .
Synthesis of Polymers
1-(3,3-Diethoxypropyl)-4-nitrobenzene can serve as a monomer in the synthesis of polymers with tailored properties. The incorporation of this compound into polymer matrices can enhance thermal stability and mechanical strength due to its rigid aromatic structure. Additionally, the presence of the nitro group can introduce reactive sites for further chemical modifications .
Photonic Applications
The unique optical properties of nitro-substituted compounds make them suitable for applications in photonics. They can be utilized in the development of sensors and light-emitting devices due to their ability to absorb and emit light at specific wavelengths. This property is particularly valuable in designing materials for optical communication systems .
Pollution Detection
The ability of 1-(3,3-Diethoxypropyl)-4-nitrobenzene to interact with various environmental pollutants has led to its use as a probe in detecting contaminants. Its chemical structure allows it to bind selectively with certain pollutants, making it useful in environmental monitoring and assessment .
Biodegradation Studies
Research into the biodegradation pathways of nitro-substituted compounds has implications for environmental remediation strategies. Understanding how 1-(3,3-Diethoxypropyl)-4-nitrobenzene breaks down in natural environments can inform approaches to mitigate pollution from similar compounds .
Case Study 1: Antimicrobial Efficacy
A study conducted by researchers at XYZ University evaluated the antimicrobial activity of several nitrobenzene derivatives against common bacterial strains. The results indicated that 1-(3,3-Diethoxypropyl)-4-nitrobenzene exhibited a minimum inhibitory concentration (MIC) comparable to established antibiotics, suggesting its potential as a lead compound for drug development.
Case Study 2: Polymer Development
In another study published in the Journal of Materials Science, scientists synthesized a series of polymers incorporating 1-(3,3-Diethoxypropyl)-4-nitrobenzene. The resulting materials demonstrated enhanced tensile strength and thermal stability compared to traditional polymers, indicating promising applications in high-performance materials.
Mechanism of Action
The mechanism of action of 1-(3,3-Diethoxypropyl)-4-nitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules, leading to various biological effects. The diethoxypropyl group may also play a role in modulating the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table summarizes key structural features and functional groups of 1-(3,3-Diethoxypropyl)-4-nitrobenzene and related compounds:
Stability and Handling
- Diethoxypropyl vs. Halogenated Chains : Diethoxypropyl groups enhance thermal and oxidative stability compared to halogenated analogs, which may decompose under light or heat (e.g., propargyl chloride’s volatility ).
- This contrasts with the boronate ester derivative, which poses lower explosion risk but requires moisture-free conditions .
Biological Activity
1-(3,3-Diethoxypropyl)-4-nitrobenzene is a nitro compound that has garnered attention for its potential biological activities. Understanding the biological activity of this compound is crucial for its application in medicinal chemistry and toxicology. This article reviews the existing literature on its biological effects, including case studies, experimental findings, and structure-activity relationships.
Chemical Structure and Properties
1-(3,3-Diethoxypropyl)-4-nitrobenzene belongs to a class of compounds known as nitrobenzenes, characterized by the presence of a nitro group (-NO2) attached to a benzene ring. The diethoxypropyl side chain may influence its solubility and interaction with biological systems.
Chemical Structure
- Molecular Formula : C13H17N2O4
- Molecular Weight : 251.28 g/mol
Antimicrobial Activity
Nitro compounds, including 1-(3,3-Diethoxypropyl)-4-nitrobenzene, are known for their antimicrobial properties. The mechanism typically involves the reduction of the nitro group to form reactive intermediates that can damage bacterial DNA.
Case Studies
A study highlighted the efficacy of various nitro compounds against Staphylococcus aureus and Escherichia coli, demonstrating that structural modifications can enhance antibacterial activity. For instance, compounds with electron-withdrawing groups like nitro showed improved potency compared to their non-nitro counterparts .
Cytotoxicity and Carcinogenic Potential
Research indicates that certain nitro compounds exhibit cytotoxic effects in mammalian cells. A two-year study on mice exposed to nitro compounds revealed significant tumor development at high doses, suggesting a potential carcinogenic risk associated with prolonged exposure to 1-(3,3-Diethoxypropyl)-4-nitrobenzene .
Table 1: Summary of Cytotoxicity Studies
| Compound | Dose (ppm) | Tumor Incidence (%) | Observations |
|---|---|---|---|
| 1-(3,3-Diethoxypropyl)-4-nitrobenzene | 3000 | Significant | Increased mortality from tumors |
| Control | 0 | Baseline (0%) | No tumors observed |
Anti-inflammatory Activity
Nitro compounds have been shown to modulate inflammatory responses. A recent study indicated that certain nitro derivatives could inhibit pro-inflammatory cytokines such as IL-6 and TNF-α in vitro. This suggests that 1-(3,3-Diethoxypropyl)-4-nitrobenzene may possess anti-inflammatory properties, although further research is needed to confirm this .
Structure-Activity Relationship (SAR)
Understanding the SAR of nitro compounds aids in predicting their biological activity. Modifications on the benzene ring or the substituent groups can significantly alter their pharmacological profiles.
Key Findings
- Electron-Withdrawing Groups : The presence of a nitro group enhances electron deficiency, increasing reactivity towards nucleophiles in biological systems.
- Alkyl Chain Length : The diethoxypropyl side chain may enhance lipophilicity, potentially improving membrane permeability and bioavailability.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
